7,4'-Di-O-methylapigenin
Overview
Description
- Apigenin 7,4’-dimethyl ether is a dimethoxyflavone and a derivative of apigenin.
- Its chemical formula is C₁₇H₁₄O₅ .
- The compound features two methoxy groups (OCH₃) at positions 7 and 4’ on the apigenin backbone.
- Apigenin dimethylether is found in various plant sources and exhibits interesting biological properties.
Preparation Methods
- Synthetic routes for apigenin dimethylether involve methylation of apigenin.
- One common method is the O-methylation of apigenin using appropriate reagents (e.g., diazomethane or dimethyl sulfate).
- Industrial production methods may vary, but the synthetic approach remains consistent.
Chemical Reactions Analysis
- Apigenin dimethylether can undergo various reactions:
Oxidation: It can be oxidized to form quinones or other derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Substitution reactions at the phenolic hydroxyl groups are possible.
- Common reagents include metal hydrides (e.g., sodium borohydride) and Lewis acids (e.g., AlCl₃).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Apigenin dimethylether serves as a model compound for studying flavonoid chemistry.
Biology: It exhibits antioxidant properties and may impact cellular processes.
Medicine: Research explores its potential as an antidiabetic and antihyperlipidemic agent.
Industry: Applications include natural product synthesis and drug development.
Mechanism of Action
- Apigenin dimethylether’s effects involve interactions with cellular targets.
- It modulates oxidative stress , inflammation , and cell signaling pathways .
- Specific molecular targets include enzymes and receptors.
Comparison with Similar Compounds
- Apigenin dimethylether is unique due to its specific methylation pattern.
- Similar compounds include apigenin , genkwanin , and isorhoifolin .
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZERJKGWTQYMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199276 | |
Record name | Apigenin dimethylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5128-44-9 | |
Record name | 5-Hydroxy-7,4′-dimethoxyflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5128-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apigenin dimethylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005128449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apigenin 7,4'-dimethyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Apigenin dimethylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7,4'-DI-O-METHYLAPIGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVC8MF8MWR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Apigenin 7,4'-dimethyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0132454 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper discusses the identification of various C-glycosylflavones in sugarcane. Can this LC-MS/MS technique be applied to identify the presence of sugar moieties in a dimethoxylapigenin derivative, specifically 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside?
A1: Yes, the LC-MS/MS techniques described in the paper are highly applicable for identifying sugar moieties in a compound like 7,4′-di-O-methylapigenin-8-C-arabinosyl-rhamnoside. The research demonstrates that collision-induced dissociation (CID) MS/MS generates specific fragment ions indicative of different sugar molecules linked to C-glycosylflavones. [] Therefore, this method could be used to confirm the presence of arabinose and rhamnose attached to the dimethoxylapigenin backbone. The researchers successfully identified seven previously unreported flavones in sugarcane, including 7,4′ di-O-methylapigenin-8-C-arabinosyl-rhamnoside, highlighting the method's effectiveness in characterizing similar compounds. []
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